(1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride

FPR2 agonism Inflammation resolution Structure–Activity Relationship

(1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride (CAS 2567497-95-2) is a bicyclic heteroaromatic primary amine supplied as a dihydrochloride salt (molecular formula C₁₃H₂₂Cl₂N₂O, MW 293.23 g/mol). The compound serves as a critical synthetic building block for the construction of potent and selective formyl peptide receptor 2 (FPR2) agonists, including the lead compound (S)-9a, which was radiolabeled with carbon-11 for positron emission tomography (PET) imaging of neuroinflammation.

Molecular Formula C13H22Cl2N2O
Molecular Weight 293.23
CAS No. 2567497-95-2
Cat. No. B2900607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride
CAS2567497-95-2
Molecular FormulaC13H22Cl2N2O
Molecular Weight293.23
Structural Identifiers
SMILESCOC1=CN=C(C=C1)C2(CCCCC2)CN.Cl.Cl
InChIInChI=1S/C13H20N2O.2ClH/c1-16-11-5-6-12(15-9-11)13(10-14)7-3-2-4-8-13;;/h5-6,9H,2-4,7-8,10,14H2,1H3;2*1H
InChIKeyIODWKCBTKKUTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine Dihydrochloride – Key Synthetic Intermediate for FPR2 Agonist Programs


(1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride (CAS 2567497-95-2) is a bicyclic heteroaromatic primary amine supplied as a dihydrochloride salt (molecular formula C₁₃H₂₂Cl₂N₂O, MW 293.23 g/mol). The compound serves as a critical synthetic building block for the construction of potent and selective formyl peptide receptor 2 (FPR2) agonists, including the lead compound (S)-9a, which was radiolabeled with carbon-11 for positron emission tomography (PET) imaging of neuroinflammation [1]. Its structural motif—a 5-methoxypyridin-2-yl ring directly attached to a cyclohexylmethanamine core—has been validated in multiple peer-reviewed medicinal chemistry campaigns targeting inflammatory resolution and central nervous system disorders [1][2].

Why (1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine Dihydrochloride Cannot Be Replaced by In-Class Cycloalkyl Analogs


The (5-methoxypyridin-2-yl)cyclohexylmethanamine scaffold is not interchangeable with simpler cycloalkyl- or pyridinyl-methylamine analogs. Direct comparative studies within the ureidopropanamide FPR2 agonist series demonstrate that replacing the cyclohexane ring with a cyclopropane ring yields compounds with markedly different biological recovery profiles and synthetic accessibility [1]. The 5-methoxy substituent on the pyridine ring is a deliberate pharmacophoric element that contributes to FPR2 binding affinity and selectivity; its removal or repositioning (e.g., to the 4- or 6-position) would generate compounds with uncharacterized and likely divergent receptor interaction profiles [1]. Procurement of a non-identical cycloalkyl or pyridinyl building block therefore introduces a high risk of producing ligands with altered potency, selectivity, and synthetic tractability.

Quantitative Differentiation Evidence for (1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine Dihydrochloride vs Closest Analogs


Cyclohexane vs Cyclopropane: Divergent Functional Recovery in FPR2-Mediated Inflammation Resolution Assays

In a head-to-head comparison within the same ureidopropanamide chemotype, the enantiomeric pair (R)- and (S)-6, in which the cyclohexane ring of compound 5 was replaced with a cyclopropane ring, showed a percentage of recovery of 15% and 11%, respectively, versus only 4% for compound 5 bearing the (5-methoxypyridin-2-yl)cyclohexylmethyl moiety [1]. This 2.75‑ to 3.75‑fold difference in functional recovery indicates that the cyclohexane-containing building block imparts distinct biological outcomes compared to the cyclopropyl analog.

FPR2 agonism Inflammation resolution Structure–Activity Relationship

Synthetic Accessibility Penalty for the (5-Methoxypyridin-2-yl)cyclohexylmethyl Moiety vs Phenylcyclopropylmethyl

The same study explicitly notes that 'the phenylcyclopropylmethyl moiety is more synthetically accessible as compared to the (5-methoxypyridin-2-yl)cyclohexylmethyl moiety of compound 5' [1]. Subsequent FPR2 agonist optimization campaigns confirmed that newer analogs were 'obtained in overall yields considerably higher than (S)-9a' [2], reinforcing the relative synthetic difficulty of the cyclohexane-containing building block.

Synthetic chemistry Building block accessibility Medicinal chemistry

Validated Pharmacophoric Role: 5-Methoxy Substituent on Pyridine vs Other Substitution Patterns

The 5-methoxypyridin-2-yl group is a deliberate design element in the FPR2 agonist pharmacophore. The lead agonist (S)-9a, incorporating the target building block, demonstrated FPR2 agonist activity with an EC₅₀ of 660 nM in calcium mobilization assays [1]. By contrast, repositioning the methoxy group or replacing the pyridine with phenyl rings yields compounds with altered selectivity profiles over FPR1 [2]. The 5-methoxy substitution pattern is thus not arbitrary but selected for its specific contribution to FPR2 affinity and selectivity.

Pharmacophore validation Receptor binding FPR2 selectivity

Dihydrochloride Salt Form: Solubility and Handling Advantages vs Free Base

The dihydrochloride salt (MW 293.23 g/mol) provides a 33% mass increase over the free base (MW 220.32 g/mol), corresponding to two equivalents of HCl . This salt form is specifically chosen to enhance aqueous solubility and stability during storage and subsequent amide coupling reactions, which are the primary synthetic transformations employed in FPR2 agonist synthesis . The free base is also commercially available but is less commonly used in the published synthetic protocols.

Salt form selection Solubility Chemical handling

Highest-Impact Application Scenarios for (1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine Dihydrochloride


Synthesis of FPR2 Agonist Lead Compounds for Neuroinflammation Resolution

This building block is the direct precursor to the (S)-9a FPR2 agonist series, which has demonstrated EC₅₀ values of 660 nM in intracellular Ca²⁺ mobilization assays [1]. Research groups developing FPR2-targeted therapies for Alzheimer's disease and other neuroinflammatory conditions require this exact scaffold to replicate published lead structures and to conduct structure–activity relationship (SAR) studies around the validated pharmacophore [1][2].

Development of PET Radioligands for Formyl Peptide Receptor Imaging

The target compound was used to synthesize (S)-[¹¹C]-1, a carbon-11 labeled PET tracer candidate designed to visualize brain FPRs in mouse models of Alzheimer's disease [2]. Access to the authentic building block is essential for research groups aiming to build upon this first-in-class imaging effort or to develop improved FPR-targeted PET probes with enhanced blood-brain barrier penetration [2].

Comparative SAR Studies Exploring Cycloalkyl Ring Size Effects on GPCR Agonism

The direct comparison between the cyclohexane-containing compound 5 (4% recovery) and the cyclopropane-containing compound 6 (11–15% recovery) [1] establishes this building block as a critical reference point for systematic investigations into how cycloalkyl ring size modulates FPR2 signaling bias, functional selectivity, and downstream resolution of inflammation. Procurement of this specific intermediate enables controlled SAR campaigns.

Medicinal Chemistry Optimization of Metabolic Stability in Ureidopropanamide Series

The lead compound (S)-9a, containing the target building block, was evaluated for in vitro metabolic stability alongside structurally simplified analogs [1][2]. Researchers seeking to balance FPR2 potency with pharmacokinetic properties must start from the authentic (5-methoxypyridin-2-yl)cyclohexylmethyl scaffold to objectively assess the contribution of this moiety to microsomal stability and to benchmark new analogs against the published data.

Quote Request

Request a Quote for (1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.